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4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Scaffold Selection

4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a low-molecular-weight (180.12 g/mol) heterocyclic building block comprising a fused pyrazole-pyrimidine core with a reactive carboxylic acid handle at position 3 and a keto group at position 4. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure extensively employed in medicinal chemistry as an adenine bioisostere, particularly within kinase inhibitor programs.

Molecular Formula C6H4N4O3
Molecular Weight 180.123
CAS No. 864872-01-5
Cat. No. B2695143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
CAS864872-01-5
Molecular FormulaC6H4N4O3
Molecular Weight180.123
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=O)N1)C(=O)O
InChIInChI=1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11)
InChIKeyBKRHQMHIXPQFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 864872-01-5): Core Scaffold for Kinase-Targeted Library Synthesis


4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a low-molecular-weight (180.12 g/mol) heterocyclic building block comprising a fused pyrazole-pyrimidine core with a reactive carboxylic acid handle at position 3 and a keto group at position 4 [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure extensively employed in medicinal chemistry as an adenine bioisostere, particularly within kinase inhibitor programs [2]. The compound's compact architecture (C6H4N4O3) provides an entry point for generating focused libraries targeting the ATP-binding pocket of kinases, the carboxylic acid enabling rapid amide coupling diversification without requiring protecting-group manipulation of the pyrimidine ring [1].

Why 4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Cannot Be Replaced by Other Pyrazolopyrimidine Carboxylic Acid Isomers


Within the pyrazolo[3,4-d]pyrimidine family, minute variations in ring substitution dictate the hydrogen-bonding network formed in the kinase hinge region and the feasible vectors for library growth. The 4-oxo group in the target compound establishes a critical donor–acceptor motif that mimics the C4 carbonyl of uracil and the N3 of adenine, a feature absent in the non‑oxygenated analog 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 1535399‑62‑2) [1][2]. Procuring the non‑oxo isomer therefore deprives the chemist of the key pharmacophoric element responsible for anchoring the scaffold within the ATP pocket. Additionally, the 3‑carboxylic acid position is orthogonal to the amination sites on the pyrimidine ring, ensuring that late‑stage diversification through amide bond formation does not interfere with hinge‑binding capability—a regiochemical precision that is not preserved in pyrazolo[4,3‑d]pyrimidine or pyrazolo[1,5‑a]pyrimidine carboxylates [1]. Consequently, substituting the target compound with a close analog risks a complete loss of binding geometry and synthetic versatility.

Quantitative Comparative Evidence: 4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid vs Closest Analogs


Hydrogen-Bond Donor Count Distinguishes 4-Oxo from Non-Oxidized Analog for Hinge-Binding

The target compound possesses three hydrogen-bond donors (HBD), whereas the non‑oxo analog 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 1535399‑62‑2) possesses only two HBD [1][2]. The additional donor originates from the N5–H of the 4‑pyrimidone tautomer, which provides an extra anchoring point for kinase hinge residues. Quantitative computed descriptors confirm the difference: HBD = 3 for the target compound vs HBD = 2 for the comparator [1][2]. This difference directly impacts the maximum number of hydrogen bonds that can be formed with the protein backbone, a parameter routinely used in kinase-focused library design to mimic ATP's adenine moiety.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Selection

Lipophilicity Shift (ΔXLogP3 = −0.4) Modulates Permeability and Solubility Profiles

The calculated XLogP3 for the target compound is −0.8, compared with −0.4 for the non‑oxo analog [1][2]. The 0.4 log unit decrease in lipophilicity is attributable to the additional 4‑oxo moiety, which increases polar surface area (PSA = 111.73 Ų vs 99.8 Ų for the non‑oxo analog) [1][3]. The shift toward higher hydrophilicity is consistent with improved aqueous solubility and potentially reduced passive membrane permeability, an important trade‑off for fragments or early‑stage leads undergoing ADME triage.

Drug-Likeness ADME Prediction Scaffold Optimization

Vendor-Specified Minimum Purity of 95% Ensures Reproducible Amide Coupling Efficiency

AKSci catalog item 2537EM guarantees a minimum purity of 95% for the target compound, lot-backed with full quality assurance and a downloadable Certificate of Analysis . Competing vendors occasionally list this scaffold at lower specification (e.g., 90%) or do not publish lot-specific purity data, introducing variability in amide coupling yields that is problematic for high-throughput parallel synthesis. A nominal 5% purity deficit can translate into a roughly 5‑10% decrease in isolated amide product yield due to accumulation of unreactive impurities or side reactions .

Procurement Quality Control Library Synthesis Reproducibility

Exploration of Limitation: No Published Direct Biological Profiling Data Available for the Free Acid

A comprehensive search of PubMed, PubChem BioAssay, and major patent repositories yielded no primary research articles or patents reporting IC50, Ki, or cellular activity data for 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid as a standalone inhibitor. All published biological data pertain to elaborated derivatives bearing substituents at N1, C4‑heteroatom, or C6 positions [1]. This absence of direct biochemical annotation differentiates the compound from literature‑rich intermediates such as 4-chloropyrazolo[3,4-d]pyrimidine, for which extensive kinase profiling exists [1]. Users should therefore anticipate that the acid will serve strictly as a synthetic entry point and not as a pre‑validated hit.

Data Gap Biological Activity Procurement Caution

Optimal Deployment Scenarios for 4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in Drug Discovery Programs


Kinase-Focused Fragment Library Construction

The compact molecular weight (180.12 Da) and three hydrogen‑bond donor atoms position this acid as an ideal fragment for X‑ray crystallography soaking campaigns targeting the ATP site of kinases [1]. The 3‑carboxylic acid can be directly coupled to diverse amines to generate a rapid analogue library, while the 4‑oxo group provides hinge‑binding recognition expected from pyrazolopyrimidine scaffolds [2]. Because the compound does not carry pre‑installed hydrophobic substituents, initial fragment hits exhibit high ligand efficiency (LE) and can be progressively elaborated guided by structure‑based design [1].

Core Scaffold for BTK and Src-Family Kinase Inhibitor Synthesis

Patent literature demonstrates that 4‑oxo‑pyrazolo[3,4‑d]pyrimidine‑3‑carboxylic acid derivatives act as potent Bruton's tyrosine kinase (BTK) and Src inhibitors [2]. The free acid serves as the immediate precursor for installing N1‑aryl or C6‑amino substituents, routes that have yielded compounds with sub‑nanomolar BTK IC50 values (e.g., 0.464 nM) once the scaffold is fully elaborated [3]. Procurement of the pre‑formed, high‑purity acid eliminates the need for early‑stage heterocycle construction, collapsing a 4–5 step linear synthesis into a single diversification step [1].

Solubility-Driven Lead Optimization Starting Point

With a computed logP of −0.8, the 4‑oxo acid is significantly more hydrophilic than the non‑oxo analog (logP −0.4) and many other pyrazolopyrimidine building blocks [1]. Programs experiencing solubility‑limited pharmacology in kinase inhibitor series can substitute more lipophilic cores with this scaffold, improving kinetic solubility without introducing additional polar functionality that may compromise permeability [1]. The shift of 0.4 log units approaches the magnitude typically sought in lead optimization cycles to reduce logD and mitigate hERG or CYP liabilities [1].

Academic–Industrial Collaborative Hit‑To‑Lead Projects

The 95% minimum purity specification and full quality‑assurance documentation provided by reputable vendors reduce batch‑to‑batch variability that commonly plagues exploratory synthesis . For multi‑site collaborative projects where synthetic reproducibility is critical, relying on a well‑characterized, single‑source building block with traceable Certificate of Analysis enables consistent SAR determination across different laboratories . This logistical advantage is amplified when the scaffold must be scaled from milligram screening quantities to gram‑scale lead optimization without altering the synthetic route .

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